tert-butyl (3S,4R)-4-methylpyrrolidine-3-carboxylate
Description
tert-Butyl (3S,4R)-4-methylpyrrolidine-3-carboxylate is a chiral pyrrolidine derivative characterized by a tert-butyl ester group at the 3-position and a methyl substituent at the 4-position of the pyrrolidine ring. The stereochemistry ((3S,4R)) is critical for its applications in asymmetric synthesis and pharmaceutical intermediates. Pyrrolidine derivatives are widely utilized in drug discovery due to their conformational rigidity and ability to mimic bioactive molecules.
Properties
IUPAC Name |
tert-butyl (3S,4R)-4-methylpyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-7-5-11-6-8(7)9(12)13-10(2,3)4/h7-8,11H,5-6H2,1-4H3/t7-,8+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIKTZZKIYNNAAO-JGVFFNPUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNC[C@H]1C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S,4R)-4-methylpyrrolidine-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 4-methylpyrrolidine and tert-butyl chloroformate.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-methylpyrrolidine is reacted with tert-butyl chloroformate in the presence of triethylamine. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is then purified by column chromatography or recrystallization to obtain the desired this compound in high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems ensures consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
tert-butyl (3S,4R)-4-methylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.
Substitution: The ester group can be substituted with other nucleophiles, such as amines, to form amides.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often use amines or other nucleophiles in the presence of a base.
Major Products
Hydrolysis: Carboxylic acid and tert-butyl alcohol.
Reduction: Corresponding alcohol.
Substitution: Amides or other substituted products.
Scientific Research Applications
Drug Development
The compound serves as a valuable intermediate in the synthesis of biologically active compounds, particularly those targeting neurological disorders and inflammation:
- Neuroprotective Agents : Research indicates that this compound may exhibit neuroprotective properties by modulating neurotransmitter pathways and reducing oxidative stress in neuronal cells .
- Anti-inflammatory Compounds : Preliminary studies suggest that it could inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
Case Studies
Several studies have reported on the efficacy of derivatives of tert-butyl (3S,4R)-4-methylpyrrolidine-3-carboxylate:
- Neurodegenerative Disease Models : In vitro studies demonstrated that certain derivatives exhibit protective effects against neuronal apoptosis in models of Alzheimer's disease.
- Inflammation Models : Animal studies have shown reduced inflammation markers when treated with compounds derived from this pyrrolidine structure, indicating potential therapeutic applications.
Pharmacological Effects
Research has suggested several pharmacological effects associated with this compound:
Mechanism of Action
The mechanism of action of tert-butyl (3S,4R)-4-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or chemical effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structurally related pyrrolidine carboxylates, emphasizing substituents, physicochemical properties, synthesis, and applications.
Table 1: Structural and Functional Comparison
Key Analysis
Substituent Effects on Reactivity and Solubility
- The target compound ’s methyl group (4-position) and tert-butyl ester (3-position) confer moderate hydrophobicity, making it suitable for lipid-soluble drug intermediates.
- Hydroxymethyl and aryl substituents () increase polarity, enhancing solubility in polar solvents but reducing membrane permeability .
- Trifluoromethyl groups () improve metabolic stability and electron-withdrawing properties, favoring applications in fluorinated pharmaceuticals .
Synthesis Complexity
- The target compound likely requires stereocontrol during alkylation or esterification.
- Multi-halogenated analogs () demand rigorous coupling conditions (e.g., BOP reagents, triethylamine), as seen in peptide-like bond formation .
- Bis-hydroxymethyl derivatives () involve hydroxymethylation steps, which may require protecting-group strategies .
Safety and Applications Halogenated compounds () pose higher toxicity risks compared to the target compound’s simpler structure.
Biological Activity
Tert-butyl (3S,4R)-4-methylpyrrolidine-3-carboxylate is a chiral compound that plays a significant role in medicinal chemistry and drug development. Its unique structural features, including a pyrrolidine ring and a tert-butyl group, contribute to its biological activity. This article explores the compound's biological properties, potential applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H19N2O2
- Molecular Weight : Approximately 185.27 g/mol
- Chirality : The compound exhibits chirality at the 3 and 4 positions of the pyrrolidine ring, which is crucial for its biological interactions.
The biological activity of this compound can be attributed to its interaction with various molecular targets. The compound is known to influence several biochemical pathways, including:
- Inhibition of Enzymes : It may inhibit key enzymes involved in metabolic processes.
- Neuroprotective Effects : Research indicates potential protective effects against neurodegenerative conditions by modulating oxidative stress and inflammatory responses.
1. Neuroprotective Properties
Studies have shown that this compound exhibits neuroprotective effects in models of neurodegeneration. For instance:
- In Vitro Studies : The compound has been tested for its ability to protect neuronal cells from damage induced by amyloid-beta peptides, which are implicated in Alzheimer's disease. Results indicated a significant increase in cell viability when treated with the compound alongside amyloid-beta .
2. Antimicrobial Activity
Recent investigations suggest that this compound may possess antimicrobial properties. Its structural characteristics allow it to interact with bacterial cell membranes, potentially disrupting their integrity. However, further studies are needed to quantify its efficacy against specific pathogens.
Research Findings
Case Study 1: Neuroprotection Against Amyloid-Beta
In a study assessing the protective effects of this compound on astrocytes exposed to amyloid-beta:
- Findings : The compound significantly reduced markers of oxidative stress and improved cell viability in treated astrocytes compared to controls.
- : Suggests potential for development as a therapeutic agent in Alzheimer's disease management .
Case Study 2: Antimicrobial Efficacy
A preliminary study evaluated the antimicrobial properties of the compound against various bacterial strains:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
